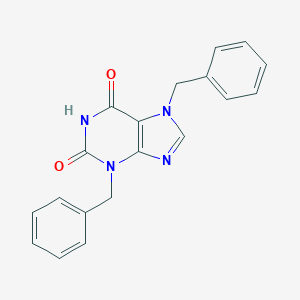
2-Hydrazinyl-4,6-dimethylpyrimidine
概要
説明
2-Hydrazinyl-4,6-dimethylpyrimidine is a heterocyclic compound with the molecular formula C6H10N4. It is characterized by a pyrimidine ring substituted with hydrazine and two methyl groups at the 4 and 6 positions.
準備方法
Synthetic Routes and Reaction Conditions
2-Hydrazinyl-4,6-dimethylpyrimidine can be synthesized through the reaction of 2-chloro-4,6-dimethylpyrimidine with hydrazine hydrate in ethanol. The reaction is typically carried out at room temperature for about 2 hours. The resulting precipitate is collected by filtration and washed with methanol to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving hydrazine hydrate and 2-chloro-4,6-dimethylpyrimidine can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency .
化学反応の分析
Types of Reactions
2-Hydrazinyl-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The hydrazine group can participate in nucleophilic substitution reactions.
Condensation Reactions: It can form coordination compounds with metals, such as cobalt, through condensation reactions.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the synthesis of this compound.
Ethanol: Common solvent for the synthesis reaction.
Metal Salts: Used in the formation of coordination compounds
Major Products
Coordination Compounds: For example, a coordination compound with cobalt has been synthesized using this compound.
科学的研究の応用
2-Hydrazinyl-4,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential therapeutic agent for diabetic retinopathy due to its ability to scavenge acrolein and prevent retinal FDP-lysine accumulation
Materials Science: It is used in the synthesis of coordination compounds that exhibit interesting magnetic properties.
Biological Studies: Its effects on neurovascular dysfunction in diabetic conditions have been investigated.
作用機序
The mechanism of action of 2-Hydrazinyl-4,6-dimethylpyrimidine involves its ability to scavenge reactive aldehydes like acrolein. This scavenging action prevents the accumulation of harmful advanced lipoxidation end-products such as FDP-lysine in the retina, thereby protecting against neurovascular dysfunction in diabetic retinopathy . Molecular dynamics simulations have shown that most molecules of this compound are protonated and do not readily cross cell membranes .
類似化合物との比較
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-Hydrazinyl-4,6-dimethylpyrimidine.
4,6-Dimethylpyrimidine: A simpler pyrimidine derivative without the hydrazine group.
Uniqueness
This compound is unique due to its hydrazine substitution, which imparts distinct chemical reactivity and biological activity. Its ability to form coordination compounds and its potential therapeutic applications set it apart from other pyrimidine derivatives .
特性
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTHKSNCQCCOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325587 | |
| Record name | 2-Hydrazinyl-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23906-13-0 | |
| Record name | 23906-13-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydrazinyl-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinyl-4,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Hydrazinyl-4,6-dimethylpyrimidine contribute to the properties of metal complexes designed for single-molecule magnet applications?
A: this compound acts as a key component in the synthesis of chelating ligands that can coordinate to metal ions, like Co(II). These ligands, formed by the condensation of this compound with diacetyl, create a specific coordination environment around the metal center. This environment influences the magnetic anisotropy of the resulting complex. For instance, in a study by [], a hexacoordinated Co(II) complex incorporating a ligand derived from this compound exhibited field-induced single-molecule magnet behavior. This behavior arises from the easy-axis-type magnetic anisotropy induced by the ligand field. []
Q2: Can the structure of the ligand derived from this compound be modified to tune the magnetic properties of the resulting complexes?
A: Yes, research suggests that modifications to the ligand structure can significantly impact the magnetic behavior of the complexes. [] For example, replacing chloride ions with thiocyanate groups in a Co(II) complex containing a ligand derived from this compound resulted in altered uniaxial anisotropy and slow relaxation of magnetization. This highlights the potential for fine-tuning the magnetic properties by modifying the ligand structure through variations in the coordinating groups. []
Q3: Beyond magnetic properties, what other applications have been explored for compounds incorporating this compound?
A: this compound has been employed in the development of fluorescent chemosensors. [] A sensor derived from this compound exhibited a fluorescence response upon binding to Zn2+ ions. This response was attributed to a combination of mechanisms including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). These findings demonstrate the potential of this compound as a building block for designing sensitive and selective metal ion sensors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)





![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)







